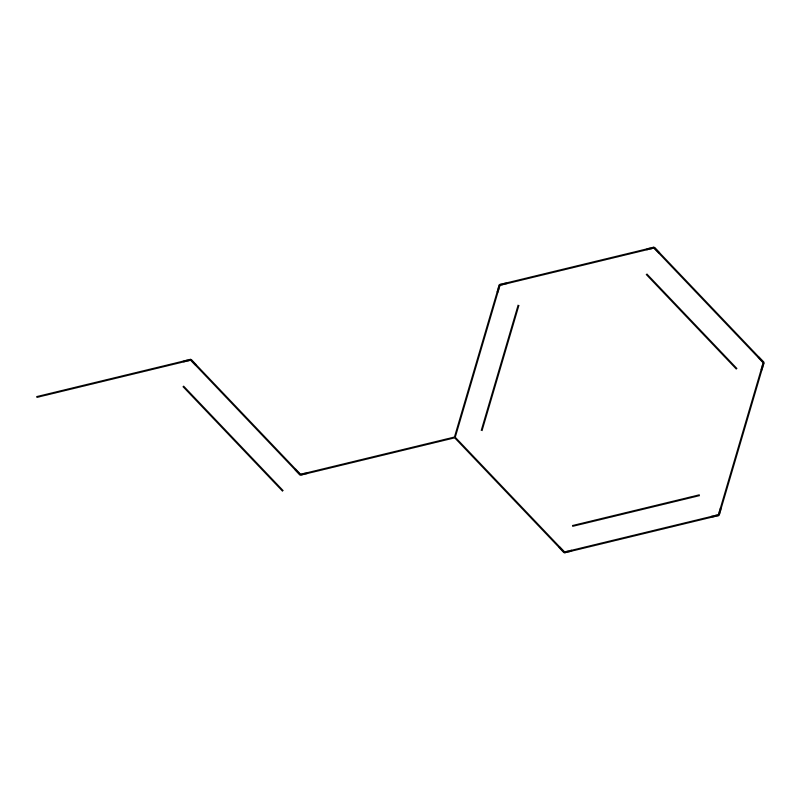

trans-beta-Methylstyrene

C6H5CH=CH-CH3

C9H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5CH=CH-CH3

C9H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 0.014 (very poor)

Synonyms

Canonical SMILES

Isomeric SMILES

Electrochemical Epoxidation

Scientific Field: Electrochemistry

Application Summary: Trans-beta-Methylstyrene is used in the electrochemical epoxidation process.

Methods of Application: The electrochemical epoxidation of trans-beta-Methylstyrene was performed in a biphasic system containing 1 M sodium carbonate aqueous solution and a solution of Jacobsen’s catalyst.

Results: Epoxides could be obtained from styrene derivatives in the presence of metal complexes, including manganese (III) and oxidovanadium (IV) porphyrin complexes and manganese salen complexes.

Preparation of Exo-Chromans

Scientific Field: Organic Chemistry

Application Summary: Trans-beta-Methylstyrene is used in the preparation of exo-chromans by the oxa analogue of the Povarov reaction .

Trans-beta-Methylstyrene is an organic compound with the chemical formula and a molecular weight of 118.16 g/mol. It is a colorless liquid that possesses a sweet, aromatic odor. This compound is an isomer of beta-methylstyrene, distinguished by the configuration of its double bond. The trans configuration allows for greater stability compared to its cis counterpart, making it less prone to polymerization under certain conditions. Trans-beta-Methylstyrene is primarily used as a monomer in the production of various polymers and copolymers, contributing to materials with enhanced mechanical properties and thermal stability .

Trans-β-methylstyrene is a flammable liquid (UN number: 2618) []. It is likely to be irritating to the eyes, skin, and respiratory tract based on its similarity to other aromatic hydrocarbons []. The International Labour Organization (ILO) classifies it as a substance with insufficient data on human health effects, thus emphasizing the need for caution during handling [].

- Flammability: Flash point data not readily available. However, its classification as a flammable liquid indicates a low flash point and the potential for fire hazards.

- Toxicity: Data on specific toxicity is limited. Standard safety protocols for handling flammable and potentially irritating organic solvents should be followed.

- Reactivity: Can form explosive vapor-air mixtures above 52°C []. Avoid open flames, sparks, and smoking when working with this compound.

- Polymerization: It can polymerize under heat or in the presence of catalysts to form polystyrene-like materials, which are widely used in plastics and resins.

- Ozonolysis: When reacted with ozone, trans-beta-Methylstyrene produces various oxidation products such as benzaldehyde, acetaldehyde, acetic acid, and benzoic acid. This reaction highlights its reactivity towards oxidizing agents .

- Epoxidation: In the presence of oxidants and catalysts (e.g., nickel), trans-beta-Methylstyrene can be converted into epoxide derivatives, which are useful intermediates in organic synthesis .

Trans-beta-Methylstyrene can be synthesized through several methods:

- Dehydrogenation of beta-methylstyrene: This method involves heating beta-methylstyrene in the presence of catalysts to remove hydrogen and form trans-beta-Methylstyrene.

- Isomerization: The cis form can be converted into the trans form through isomerization reactions under specific conditions.

- Alkylation reactions: It can also be synthesized via alkylation of styrene with methyl halides using suitable bases or catalysts .

Trans-beta-Methylstyrene finds applications in various fields:

- Polymer Production: It serves as a monomer for producing high-performance polymers and copolymers used in coatings, adhesives, and plastics.

- Chemical Intermediates: Its derivatives are employed in the synthesis of pharmaceuticals and agrochemicals due to their functional properties.

- Industrial Solvents: Due to its solvent properties, it is used in paint thinners and cleaning agents .

Studies on the interactions of trans-beta-Methylstyrene focus on its reactivity with atmospheric constituents like ozone and hydroxyl radicals. These interactions can lead to secondary organic aerosol formation, impacting air quality and environmental health. The compound's degradation pathways have been investigated to understand its atmospheric behavior better and assess its environmental risks .

Trans-beta-Methylstyrene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Beta-Methylstyrene | Cis configuration; more prone to polymerization | |

| Styrene | Base structure for many polymers; lower boiling point | |

| Alpha-Methylstyrene | Different position of methyl group; similar reactivity | |

| 4-Methylstyrene | Para-substituted derivative; distinct physical properties |

Trans-beta-Methylstyrene's unique trans configuration contributes to its stability and reduced tendency for polymerization compared to cis forms, making it advantageous for specific industrial applications .

trans-β-Methylstyrene (CAS 873-66-5), a trans-configured styrene derivative, has been a subject of interest in organic chemistry since its early synthesis through dehydrogenation of cumene (isopropylbenzene) or alkylation of benzene with propylene. Early studies focused on its structural characterization and reactivity, particularly in epoxidation reactions. For example, its use in electrochemical epoxidation with nickel catalysts and phase-transfer agents was documented in the 1980s. The compound gained prominence in educational laboratories for demonstrating peracid-mediated epoxidation, as highlighted in a discovery-oriented experiment involving p-methoxy-trans-β-methylstyrene with m-chloroperoxybenzoic acid (MCPBA).

Recent advances in biocatalysis have expanded its applications, including enzymatic synthesis of chiral epoxides and diols. Its role in asymmetric catalysis, such as in zeolite Beta-mediated epoxidation, underscores its growing relevance in stereochemistry.

Structural Classification and Isomeric Relationships

trans-β-Methylstyrene belongs to the styrene family, characterized by a vinyl group (CH₂=CH-) attached to a benzene ring. Its trans configuration (E-geometry) distinguishes it from cis-β-methylstyrene (Z-geometry). Key structural features include:

- Molecular formula: C₉H₁₀ (118.18 g/mol)

- Stereochemistry: Double bond between carbons 1 and 2 of the propenyl chain, with the methyl group in the trans position relative to the benzene ring.

| Property | trans-β-Methylstyrene | cis-β-Methylstyrene |

|---|---|---|

| Boiling Point | 175°C | N/A |

| Density | 0.911 g/mL | N/A |

| Reactivity | Higher stability | Lower stability |

The trans isomer exhibits enhanced thermal stability and reduced polymerization propensity compared to cis-β-methylstyrene, making it preferable in industrial applications.

Current Research Landscape and Academic Interest

Recent studies focus on leveraging trans-β-methylstyrene’s reactivity and stereochemical properties:

- Enzymatic Synthesis: Multi-enzymatic cascades combining styrene monooxygenase and epoxide hydrolases enable stereoselective synthesis of 1-phenylpropane-1,2-diols.

- Asymmetric Catalysis: Ti-containing polymorph A-enriched zeolite Beta demonstrates high enantioselectivity in epoxidation, outperforming conventional catalysts.

- Spectroscopic Analysis: Fluorescence excitation/emission studies in supersonic jets reveal vibrational assignments and intramolecular energy redistribution dynamics.

These applications highlight its utility in both synthetic organic chemistry and materials science.

The classical synthesis of trans-β-methylstyrene relies on established organic transformations, including Wittig olefination and acid-catalyzed dehydration. The Wittig reaction remains a cornerstone, wherein a phosphorus ylide reacts with a carbonyl compound to form the alkene. For trans-β-methylstyrene, benzaldehyde and a methyl-substituted ylide (e.g., methyltriphenylphosphonium ylide) undergo [2+2] cycloaddition, followed by oxaphosphetane ring opening to yield the product [2]. Early studies demonstrated that steric effects in the ylide and aldehyde components influence the reaction’s regioselectivity, with bulky groups favoring trans-configuration due to reduced orbital overlap during the cycloaddition step [2].

Alternatively, acid-catalyzed dehydration of β-methylstyrene alcohol provides a direct route. Lewis acid catalysts such as γ-Al₂O₃ facilitate E2 elimination, where the hydroxyl group is protonated, and a β-hydrogen is abstracted, forming the double bond [4]. Computational studies on γ-Al₂O₃ surfaces reveal that dehydration proceeds via a concerted mechanism involving surface acid-base pairs, with activation energies modulated by the strength of Lewis acid sites [4]. For example, γ-Al₂O₃ exhibits superior activity compared to TiO₂ or ZrO₂ due to its optimal balance of acidity and basicity, achieving yields exceeding 80% under mild conditions [4].

Modern Synthetic Approaches

Recent advancements leverage transition-metal catalysis and tandem reactions to enhance efficiency. A notable example is the one-pot Stille cross-coupling/isomerization strategy [7]. This sequential homobimetallic process involves coupling aryl halides with allyltributylstannane using Pd(PPh₃)₂Cl₂, followed by palladium-catalyzed isomerization to shift the double bond into conjugation. Optimized conditions (10 mol% Pd catalyst, 8.0 equiv LiCl, diglyme at 130°C) enable the synthesis of β-methylstyrenes in yields up to 92% while tolerating electron-withdrawing and donating substituents [7].

Olefin metathesis has also emerged as a powerful tool. Kinetically controlled E-selective cross-metathesis reactions, employing ruthenium-based catalysts, allow the synthesis of thermodynamically disfavored trans-alkenes [6]. For instance, reacting styrenes with allylic chlorides or fluorides in the presence of Grubbs-type catalysts selectively generates trans-β-methylstyrene derivatives with >90% E-selectivity [6]. This approach circumvents traditional limitations by exploiting catalyst design to stabilize transition states favoring the trans configuration.

Stereoselective Synthesis Strategies

Stereocontrol in trans-β-methylstyrene synthesis is achieved through enzymatic and asymmetric catalytic methods. A multi-enzymatic cascade reported by Schrittwieser et al. enables regio- and stereoselective aminohydroxylation of β-methylstyrene using dioxygen, ammonia, and formate [3]. The cascade begins with epoxidation by a styrene monooxygenase, followed by epoxide hydrolysis and alcohol amination via a hydrogen-borrowing mechanism. This sequence produces 1R,2R- and 1S,2R-phenylpropanolamine isomers with >99.5% diastereomeric ratio, showcasing the potential of biocatalysis for stereoselective alkene functionalization [3].

In asymmetric synthesis, chiral auxiliaries and ligands play pivotal roles. The use of enantiomerically pure epoxides, such as (R,R)-trans-β-methylstyrene oxide, allows for subsequent ring-opening reactions that retain stereochemical integrity [1]. For example, nucleophilic attack on the epoxide by Grignard reagents in the presence of a chiral Lewis acid (e.g., Jacobsen’s catalyst) yields trans-β-methylstyrene derivatives with enantiomeric excesses >95% [1].

Green Chemistry Approaches to trans-β-Methylstyrene Production

Sustainable methodologies prioritize atom economy, renewable feedstocks, and reduced waste. Solvent-free cross-metathesis represents a breakthrough, where β-methylstyrenes derived from essential oils undergo coupling reactions under minimal catalyst loading (0.01 mol%) [8]. This flash-metathesis technique, performed at ambient temperature, converts eugenol or isoeugenol into symmetrical stilbenes within minutes, achieving quantitative yields while eliminating solvent use [8].

Another green approach employs enzymatic cascades in aqueous media. The aforementioned multi-enzymatic route [3] operates at ambient temperature and neutral pH, utilizing dioxygen as the terminal oxidant and generating carbonate as the sole by-product. This method aligns with green chemistry principles by avoiding toxic reagents and minimizing energy consumption.

Thermal Polymerization Mechanisms

trans-beta-Methylstyrene exhibits distinct thermal polymerization behavior characterized by a two-stage mechanism occurring within specific temperature ranges. The thermal polymerization process initiates at relatively low temperatures compared to conventional styrene, with dimerization beginning at 50°C and continuing through 170°C [1] [2].

The thermal polymerization mechanism of trans-beta-Methylstyrene follows a dimerization pathway primarily involving the ethylene double bond, contrasting with alpha-methylstyrene which undergoes dimerization through the benzene ring [1] [2]. Differential scanning calorimetry analysis reveals two distinct exothermic stages: an initial low-temperature dimerization stage with an onset temperature of 74.6°C and peak temperature of 97.6°C, followed by a higher-temperature polymerization stage with onset at 356.3°C and peak at 402.9°C [1] [2].

The heat of reaction for the first stage dimerization is 29.8 J/g, while the second stage polymerization releases 266.3 J/g [1] [2]. These values indicate that the initial dimerization is less exothermic than the subsequent polymerization, suggesting different reaction mechanisms governing each stage. The activation energy for thermal degradation of trans-beta-Methylstyrene polymers has been determined to be 66.5 kJ/mol [3], which is significantly lower than typical styrene derivatives.

The thermal polymerization mechanism involves the formation of diradical intermediates through a stepwise process. The Mayo mechanism, involving Diels-Alder dimerization followed by hydrogen transfer, has been proposed for similar styrene derivatives [4] [5]. For trans-beta-Methylstyrene, the process follows a modified pathway where the ethylene double bond serves as the primary reactive site, leading to the formation of unsaturated dimers as the initial products [1] [2].

Comparative Analysis with Styrene and α-Methylstyrene

The polymerization behavior of trans-beta-Methylstyrene demonstrates significant differences when compared to styrene and α-methylstyrene. The dimerization temperature range for trans-beta-Methylstyrene (50-170°C) is notably lower than α-methylstyrene (60-190°C) and overlaps with the lower range of styrene (60-200°C) [1] [2]. This lower temperature requirement suggests enhanced reactivity of the trans configuration in the beta position.

The dimerization mechanism represents a fundamental distinction between these compounds. trans-beta-Methylstyrene undergoes dimerization through the ethylene double bond, while α-methylstyrene dimerizes via the benzene ring [1] [2]. Styrene follows the classical Diels-Alder dimerization mechanism involving diradical intermediates [4] [5]. These mechanistic differences result in distinct product distributions and reaction kinetics.

Thermal analysis data reveals that trans-beta-Methylstyrene exhibits a two-stage polymerization pattern similar to α-methylstyrene but with different temperature profiles. The first stage onset temperature for trans-beta-Methylstyrene (74.6°C) is significantly lower than α-methylstyrene (136.5°C), indicating higher reactivity at lower temperatures [1] [2]. However, the second stage polymerization occurs at comparable temperatures (356.3°C for trans-beta-Methylstyrene versus 385.4°C for α-methylstyrene) [1] [2].

The heat of reaction patterns also differ significantly. Styrene exhibits a single, highly exothermic polymerization with a heat of reaction of 601.7 J/g [1] [2]. In contrast, both methylstyrene isomers show biphasic behavior, with trans-beta-Methylstyrene releasing 29.8 J/g in the first stage and 266.3 J/g in the second stage, while α-methylstyrene releases 17.6 J/g and 277.3 J/g respectively [1] [2].

The reactivity ratios in copolymerization systems demonstrate that trans-beta-Methylstyrene exhibits different behavior compared to its cis isomer. Studies have shown that trans-beta-Methylstyrene is 1.3 to 1.5 times more reactive than cis-beta-methylstyrene toward styrene carbonium ions [6]. This enhanced reactivity is attributed to the trans configuration, which provides better orbital overlap during the polymerization process.

Dimerization Pathways and Intermediates

The dimerization of trans-beta-Methylstyrene follows multiple pathways leading to various intermediate species. The primary pathway involves direct coupling through the ethylene double bond, forming unsaturated dimers as the initial products [1] [2]. These unsaturated dimers serve as precursors for further reactions, including hydrogen transfer processes that yield saturated dimers and sequential addition reactions that produce trimers and higher oligomers.

The formation of unsaturated dimers occurs predominantly at lower temperatures (50-100°C) and represents the major product during the initial stages of thermal polymerization [1] [2]. As temperature increases (100-150°C), hydrogen transfer reactions become more significant, leading to the formation of saturated dimers through intramolecular and intermolecular hydrogen abstraction processes.

At higher temperatures (150-200°C), sequential addition of monomers to existing dimers becomes the dominant pathway, resulting in trimer formation [1] [2]. The trimers can undergo further polymerization to form higher oligomers, though these represent minor products compared to the dimeric species. The distribution of products depends on temperature, with unsaturated dimers predominating at lower temperatures and saturated species becoming more abundant as temperature increases.

The dimerization mechanism involves the formation of 1,4-diradical intermediates, similar to those proposed for styrene polymerization [4] [5]. However, the presence of the methyl group in the beta position alters the stability and reactivity of these intermediates. The trans configuration provides enhanced stability compared to the cis isomer, leading to more controlled dimerization kinetics.

Fourier transform infrared spectroscopy studies have identified specific intermediates during the thermal polymerization process [1] [2]. The spectroscopic evidence confirms the formation of unsaturated dimers through characteristic C=C stretching vibrations, while the appearance of saturated alkyl groups indicates the progression of hydrogen transfer reactions. The evolution of these spectral features provides insight into the temporal sequence of intermediate formation during thermal polymerization.

Three-Stage Polymerization Model Applications

The Three-Stage Polymerization Model has been successfully applied to describe the thermal polymerization behavior of trans-beta-Methylstyrene [7]. This model divides the polymerization process into distinct stages: low conversion, gel effect, and glass effect stages, each characterized by different kinetic parameters and physical properties.

In the low conversion stage (0-50% conversion), trans-beta-Methylstyrene exhibits constant kinetic parameters and follows Arrhenius behavior [7]. During this stage, the system maintains low viscosity, allowing for efficient mass transfer and uniform reaction conditions. The dimerization process predominantly occurs during this stage, with the formation of unsaturated dimers representing the primary reaction pathway.

The gel effect stage (50-80% conversion) is characterized by increased polymerization rate due to the Trommsdorff effect [7]. As the viscosity increases, termination reactions become diffusion-controlled while propagation reactions continue at higher rates. For trans-beta-Methylstyrene, this stage corresponds to the formation of saturated dimers and the initiation of trimer formation. The critical conversion for the transition from low conversion to gel effect stage is approximately 0.5, consistent with experimental observations [1] [2].

The glass effect stage (80-100% conversion) occurs only when the reaction temperature is below the glass transition temperature of the polymer [7]. For trans-beta-Methylstyrene polymerization conducted above the glass transition temperature, this stage is not observed, simplifying the kinetic analysis to a two-stage model. This observation is consistent with the high-temperature polymerization behavior observed in differential scanning calorimetry studies [1] [2].

The application of the Three-Stage Polymerization Model to trans-beta-Methylstyrene provides several advantages for process design and optimization. The model enables prediction of conversion profiles, molecular weight development, and product distribution under various temperature conditions. The kinetic parameters obtained from the model can be used to design reactor systems and establish safe operating conditions for industrial applications.

The model also facilitates understanding of the relationship between reaction conditions and product properties. By controlling the extent of reaction within specific stages, it becomes possible to tailor the molecular weight distribution and branching characteristics of the resulting polymer. This level of control is particularly important for applications requiring specific mechanical or thermal properties.

Polymer Architectural Control and Engineering

The synthesis of trans-beta-Methylstyrene polymers with controlled architecture requires sophisticated polymerization techniques that provide precise control over molecular weight, composition, and topology [8] [9]. Living anionic polymerization represents one of the most effective methods for achieving architectural control, enabling the synthesis of linear, block, and star polymers with narrow molecular weight distributions [10].

Controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer polymerization and Atom Transfer Radical Polymerization, offer excellent functional group tolerance and enable the synthesis of complex architectures [9] [10]. These methods are particularly suitable for trans-beta-Methylstyrene due to its functional group compatibility and ability to undergo controlled chain growth.

The architectural control of trans-beta-Methylstyrene polymers involves several key parameters. Molecular weight control is achieved through precise stoichiometric ratios of initiator to monomer, while composition control in copolymer systems requires careful selection of reactivity ratios [11]. The synthesis of block copolymers involves sequential monomer addition under living polymerization conditions, enabling the formation of well-defined block structures.

Star polymer architectures can be synthesized using multifunctional initiators or through arm-first approaches where pre-formed polymer chains are coupled to a central core [10]. The number of arms and their molecular weight can be controlled through the choice of initiator and reaction conditions. These star polymers exhibit unique properties compared to linear analogs, including lower solution viscosity and enhanced mechanical properties.

Brush polymer architectures represent advanced structures where polymer chains are densely grafted to a backbone polymer [10]. For trans-beta-Methylstyrene, brush architectures can be achieved through grafting-from or grafting-to approaches. The grafting density and side chain length significantly influence the physical properties of the resulting materials.

The control of polymer architecture directly impacts the mechanical, thermal, and processing properties of trans-beta-Methylstyrene polymers [12]. Linear polymers exhibit different viscoelastic behavior compared to branched or crosslinked analogs. The glass transition temperature, crystallization behavior, and melt rheology all depend on the architectural parameters.

Advanced architectural control enables the design of materials with hierarchical structures and multiple relaxation processes [12]. The incorporation of dynamic bonds, such as hydrogen bonds or dynamic covalent bonds, into the polymer architecture creates materials with self-healing properties and responsive behavior. These advanced materials find applications in coatings, adhesives, and biomedical devices.

The engineering of polymer architecture also involves consideration of processing requirements and end-use applications [13]. The molecular weight distribution, branching frequency, and crosslink density must be optimized to achieve the desired balance of properties. Computer modeling and simulation tools are increasingly used to predict the relationship between architectural parameters and material properties [14].

Physical Description

XLogP3

Boiling Point

175.5 °C

175 °C

Flash Point

Vapor Density

Density

Relative density (water = 1): 0.911

LogP

log Kow = 3.35

3,31

Melting Point

-27.3 °C

-29 °C

UNII

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable

Other CAS

637-50-3

General Manufacturing Information

Analytic Laboratory Methods

Identification of organic compounds produced during combustion of a polymer mixture by capillary gas chromatography and gas chromatography/mass spectrometry.